N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a dioxoisoindolyl group and a phenoxybenzamide moiety.
Mechanism of Action
Target of Action
The primary targets of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
Without knowledge of its primary targets, it’s difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
More research is needed to understand how such factors might affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide typically involves the reaction of N-(1,3-dioxoisoindolin-4-yl)acetamide with various aromatic amines under catalyst-free conditions using water as an eco-friendly solvent . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalyst-free, water-based reactions. This ensures minimal environmental impact and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new chemical processes and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-4-yl)-4-(methylsulfonylmethyl)benzamide
- N-(1,3-dioxoisoindolin-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide
Uniqueness
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxybenzamide moiety, in particular, contributes to its potential biological activity and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19(22-17-8-4-7-16-18(17)21(26)23-20(16)25)13-9-11-15(12-10-13)27-14-5-2-1-3-6-14/h1-12H,(H,22,24)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMVIYNQUXKHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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